molecular formula C21H15FN2O3S B4992555 4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide

4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide

Katalognummer B4992555
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: ZMOHSSMAEOASLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide, also known as BAY 1142524, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.

Wirkmechanismus

4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide 1142524 binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of oncogenes. This leads to the downregulation of cell cycle progression and the induction of apoptosis in cancer cells. This compound 1142524 has also been shown to inhibit the expression of genes involved in DNA repair, making cancer cells more susceptible to DNA damage induced by other cancer therapeutics.
Biochemical and Physiological Effects:
This compound 1142524 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It has also been shown to have low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. This compound 1142524 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the activity of other cancer therapeutics.

Vorteile Und Einschränkungen Für Laborexperimente

4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide 1142524 has several advantages for lab experiments, including its high potency, favorable pharmacokinetic profile, and low toxicity. However, it also has some limitations, such as the need for further optimization of the synthesis method to improve yield and purity, and the need for more extensive preclinical studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several potential future directions for the research and development of 4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide 1142524. These include the optimization of the synthesis method to improve yield and purity, the conduct of more extensive preclinical studies to determine its safety and efficacy in humans, and the exploration of its potential applications in combination with other cancer therapeutics. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound 1142524, and to identify biomarkers that can predict response to treatment. Overall, this compound 1142524 shows great promise as a potential therapeutic agent for the treatment of cancer, and further research is warranted to fully explore its potential.

Synthesemethoden

4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide 1142524 is synthesized through a multistep process that involves the reaction of 4-fluorobenzoyl chloride with 2-methoxydibenzo[b,d]furan-3-amine in the presence of a base. The resulting intermediate is then reacted with carbon disulfide to form the carbonothioyl group, which is subsequently coupled with 4-aminobenzamide to form the final product. The synthesis method has been optimized to yield high purity and high potency this compound 1142524.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide 1142524 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. This compound 1142524 has also been shown to enhance the activity of other cancer therapeutics, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

4-fluoro-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3S/c1-26-19-10-15-14-4-2-3-5-17(14)27-18(15)11-16(19)23-21(28)24-20(25)12-6-8-13(22)9-7-12/h2-11H,1H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOHSSMAEOASLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.